Aromatic 1,3,4-Thiadiazole vs. Partially Saturated Thiazoline: Impact on Hydrogen-Bond Acceptor Count and Topological Polar Surface Area
CAS 881933-34-2 incorporates a fully aromatic 1,3,4-thiadiazole ring, which provides three heteroatom-based hydrogen-bond acceptors (two ring nitrogens and the ring sulfur) in addition to the amide carbonyl, while the thiazoline analog ML-243 (CAS 1426576-80-8) contains only two heteroatom acceptors (one ring nitrogen and one ring sulfur) due to the partially saturated 4,5-dihydrothiazole [1]. This difference is reflected in the computed Topological Polar Surface Area (tPSA): ML-243 has a tPSA of 66.8 Ų [1], whereas CAS 881933-34-2 is predicted to have a higher tPSA (estimated ~80–90 Ų based on the additional nitrogen atom) . The increased hydrogen-bonding capacity and polarity influence membrane permeability and target binding geometry in in silico and in vitro assays.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | Estimated tPSA ~80–90 Ų (predicted from structure; 4 H-bond acceptors) |
| Comparator Or Baseline | ML-243 (CAS 1426576-80-8): tPSA = 66.8 Ų (2 H-bond acceptors) |
| Quantified Difference | tPSA increase of approximately 15–25 Ų (estimated) |
| Conditions | Computed from 2D molecular structure (PubChem/SwissADME prediction methodology) |
Why This Matters
The higher tPSA and additional hydrogen-bond acceptor of CAS 881933-34-2 relative to ML-243 predict altered passive permeability and potentially different off-target interaction profiles, making direct substitution inappropriate for any quantitative structure-activity relationship or in vivo pharmacokinetic study.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 50910523, ML-243. Table 1: Summary of Known Probe Properties. Accessed April 2026. View Source
